2-(2-Nitrophenyl)dibenzo[b,d]furan
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Overview
Description
2-(2-Nitrophenyl)dibenzo[b,d]furan is an organic compound that belongs to the class of dibenzofurans It is characterized by the presence of a nitrophenyl group attached to the dibenzo[b,d]furan core
Mechanism of Action
Target of Action
Compounds with a dibenzo[b,d]furan core have been tested as protein tyrosine phosphatase 1b (ptp1b) inhibitors . PTP1B is a key regulator of insulin signaling and is a potential therapeutic target for the treatment of type 2 diabetes and obesity .
Mode of Action
It’s known that dibenzo[b,d]furan derivatives can inhibit tumor necrosis factor (tnf-α) production . TNF-α is a cell signaling protein involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction .
Biochemical Pathways
Compounds containing a dibenzo[b,d]furan fragment have been shown to possess antioxidant, anti-inflammatory, and antimalarial activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Result of Action
It’s known that several natural products with a dibenzo[b,d]-furan moiety display remarkable anticancer and anti-microbial activity . Additionally, compounds containing a dibenzo[b,d]furan fragment can inhibit tumor necrosis factor (TNF-α) production and can be employed as antiallergic agents .
Preparation Methods
The synthesis of 2-(2-Nitrophenyl)dibenzo[b,d]furan can be achieved through several methods. One common approach involves the reaction of dibenzofuran with nitrobenzene under specific conditions. This process typically requires the use of a catalyst and controlled reaction conditions to ensure the desired product is obtained . Another method involves the photochemical reaction of 2,3-disubstituted benzofurans, which includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule .
Chemical Reactions Analysis
2-(2-Nitrophenyl)dibenzo[b,d]furan undergoes various chemical reactions, including:
Electrophilic Reactions: It can participate in halogenation and Friedel-Crafts reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the nitrophenyl group.
Common reagents used in these reactions include halogens for halogenation, aluminum chloride for Friedel-Crafts reactions, and reducing agents such as hydrogen gas or metal hydrides for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Nitrophenyl)dibenzo[b,d]furan has several applications in scientific research:
Comparison with Similar Compounds
2-(2-Nitrophenyl)dibenzo[b,d]furan can be compared with other similar compounds such as:
Properties
IUPAC Name |
2-(2-nitrophenyl)dibenzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO3/c20-19(21)16-7-3-1-5-13(16)12-9-10-18-15(11-12)14-6-2-4-8-17(14)22-18/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGVCNKOEXITNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC3=C(C=C2)OC4=CC=CC=C43)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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